4-Chloro-5-methoxy-6-p-tolylpyrimidine
Description
4-Chloro-5-methoxy-6-p-tolylpyrimidine is a pyrimidine derivative with a chlorine atom at position 4, a methoxy group at position 5, and a para-methylphenyl (p-tolyl) group at position 6. Pyrimidines are pivotal in medicinal chemistry due to their role as scaffolds in drug design, particularly for kinase inhibitors and antiviral agents.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-chloro-5-methoxy-6-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-8-3-5-9(6-4-8)10-11(16-2)12(13)15-7-14-10/h3-7H,1-2H3 |
InChI Key |
LNTLGDBSIWFOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of pyrimidine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:
Table 1: Substituent Comparison and Key Properties
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The methoxy group in the target compound donates electrons, stabilizing the pyrimidine ring, whereas cyano (CN) or chloro substituents (e.g., in ) withdraw electrons, enhancing susceptibility to nucleophilic substitution .
- Crystal Packing : 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions, whereas the p-tolyl group in the target compound likely promotes π-π stacking, altering solid-state behavior .
Data Tables
Table 2: Melting Points and Physical Properties
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